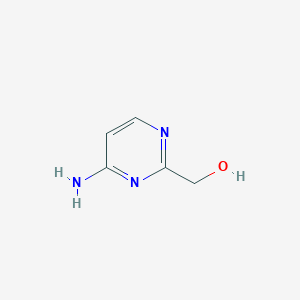

(4-Aminopyrimidin-2-yl)methanol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a privileged scaffold in the fields of organic and medicinal chemistry. researchgate.netbohrium.com Its prevalence in nature, most notably as the core structure of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. researchgate.net This natural occurrence has long inspired chemists to explore synthetic pyrimidine derivatives for a wide range of applications.

The versatility of the pyrimidine scaffold lies in its ability to be readily functionalized at various positions, allowing for the creation of diverse molecular architectures with a broad spectrum of biological activities. bohrium.comresearchgate.net Pyrimidine derivatives have been successfully developed as therapeutic agents for numerous diseases, exhibiting anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties, among others. researchgate.netmdpi.com The structural features of the pyrimidine ring, including its hydrogen bonding capabilities and potential for π-π stacking interactions, contribute to its ability to effectively bind to biological targets such as enzymes and receptors. bohrium.com

Overview of Aminopyrimidine Derivatives in Scientific Literature

Within the extensive family of pyrimidine derivatives, aminopyrimidines represent a particularly important subclass. The presence of an amino group on the pyrimidine ring significantly influences the molecule's electronic properties and reactivity, often enhancing its biological activity. Scientific literature is replete with studies on various aminopyrimidine derivatives, highlighting their therapeutic potential. mdpi.comnih.govelsevierpure.com

For instance, 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) derivatives have been extensively investigated. elsevierpure.com The position of the amino group, along with other substituents on the pyrimidine ring, dictates the specific biological targets and pharmacological effects. nih.gov Researchers have synthesized and evaluated numerous aminopyrimidine analogs, leading to the discovery of potent inhibitors of various enzymes, including kinases and β-glucuronidase. nih.govnih.gov These findings underscore the critical role of the aminopyrimidine scaffold in drug discovery and development.

Rationale for Focused Research on (4-Aminopyrimidin-2-yl)methanol and its Analogs

The specific focus on this compound stems from its unique structural features and its role as a key intermediate in the synthesis of more complex molecules. This compound combines the essential aminopyrimidine core with a hydroxymethyl group at the 2-position. This hydroxymethyl functionality provides a reactive handle for further chemical modifications, allowing for the construction of a diverse library of analogs.

One of the most notable connections of a similar structural motif is its relationship to thiamine (B1217682) (Vitamin B1). A closely related analog, (4-amino-2-methylpyrimidin-5-yl)methanol, is a known precursor in the biosynthesis of thiamine. nih.govwikipedia.org Thiamine itself is a vital nutrient essential for carbohydrate metabolism. wikipedia.org While this compound is not identical, the structural similarity to a key biological building block suggests a high potential for biological activity and a strong rationale for its focused investigation.

The strategic placement of the amino and hydroxymethyl groups on the pyrimidine ring in this compound offers opportunities for creating derivatives with specific three-dimensional arrangements, which is crucial for optimizing interactions with biological targets. Research into this compound and its analogs is driven by the prospect of discovering novel therapeutic agents with improved efficacy and selectivity.

Interactive Data Table: Properties of this compound Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| (4-amino-2-methylpyrimidin-5-yl)methanol | C6H9N3O | 139.16 | Methyl group at C2, hydroxymethyl at C5 |

| 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | C11H11ClN4O | 250.04 | Chloro group at C6, methoxyphenylamino at C4 |

| 2-Arylpyrimidines | Varies | Varies | Aryl group at C2 |

| 5-Amino-4-methylpyrimidine | C5H7N3 | 109.13 | Methyl group at C4, amino at C5 |

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopyrimidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUMVOZBKJPGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780700-09-5 | |

| Record name | (4-aminopyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Derivatization Strategies of 4 Aminopyrimidin 2 Yl Methanol and Its Analogs

Chemical Reactivity of the Aminopyrimidine Moiety

The aminopyrimidine core of (4-Aminopyrimidin-2-yl)methanol presents two primary sites for chemical reactions: the exocyclic amino group and the hydroxymethyl substituent. The reactivity of each group can be selectively targeted to generate a diverse array of derivatives.

Reactivity of the Pyrimidine (B1678525) Amino Group (e.g., Alkylation, Condensation, Acylation)

The amino group at the 4-position of the pyrimidine ring is a key site for derivatization. Its nucleophilicity allows for a range of reactions, including alkylation, condensation, and acylation, to introduce various functionalities.

Alkylation: The direct alkylation of aminopyrimidines can be achieved, though it may require specific conditions. For instance, 2-R-substituted aminopyrimidines can be synthesized by the direct alkylation of 2-aminopyrimidine (B69317) upon prolonged heating. nih.gov More advanced methods involve the use of heterogeneous catalysts to facilitate the N-alkylation of aminopyridines, a closely related class of compounds. organic-chemistry.org

Condensation: The amino group readily undergoes condensation reactions with carbonyl compounds. For example, 2- and 4-aminopyrimidines react with chloroformylsulphur chloride to form 3,4-fused 1,2,4-thiadiazolones. rsc.org In a reaction analogous to the behavior of similar bifunctional molecules, 2-hydroxymethyl piperidine (B6355638) condenses with various aldehydes to yield bicyclic oxazolidines under mild conditions. nih.govacs.org This suggests that this compound could undergo similar intramolecular or intermolecular condensation reactions. Unexpected condensation products have also been observed, such as the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives in DMF, which resembles a Mannich-type reaction. scielo.org.mx

Acylation: Acylation of the amino group is a common transformation. Studies on aminopyridines, which serve as a good model, show that the mechanism can vary. For 4-aminopyridine, acetylation with acetic anhydride (B1165640) in acetone (B3395972) proceeds through a ring N-acetyl intermediate. nih.gov The presence of substituents can influence the reaction pathway, with some substituted aminopyridines undergoing direct acylation at the exocyclic amino nitrogen. nih.gov

Table 1: Representative Reactions of the Aminopyrimidine Amino Group

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Alkylation | 2-Aminopyrimidine | 2-R-Substituted aminopyrimidines | nih.gov |

| Condensation | 2-Aminopyrimidines, Chloroformylsulphur chloride | 3,4-Fused 1,2,4-thiadiazolones | rsc.org |

| Condensation | 2-Aminopyridine, Barbituric acids | Mannich-type condensation product | scielo.org.mx |

| Acylation | 4-Aminopyridine, Acetic anhydride | N-Acetylpyridinium intermediate | nih.gov |

Reactivity of the Hydroxymethyl Group (e.g., Oxidation, Etherification, Esterification)

The hydroxymethyl group at the 2-position provides another handle for chemical modification, allowing for oxidation to aldehydes or carboxylic acids, as well as etherification and esterification reactions.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid using various oxidizing agents. libretexts.orgyoutube.com Studies on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally analogous compound, have shown that selective oxidation to either the aldehyde or the carboxylic acid is possible. rsc.orgresearchgate.net For instance, molybdenum-based catalysts have been used for the selective oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) with hydrogen peroxide. rsc.org In some systems, the aldehyde group is oxidized preferentially over the hydroxymethyl group. rsc.orgmdpi.com Strong oxidizing agents like sodium dichromate in acidic conditions are capable of converting primary alcohols to carboxylic acids. youtube.com

Etherification: Etherification of the hydroxymethyl group can be accomplished through several methods. A one-pot synthesis for the etherification of pyrimidinones (B12756618) involves activation with BOP reagent followed by reaction with an alcohol. nih.gov General methods for etherification, such as using 1,2-dimethoxyethane (B42094) with an acid catalyst, can also be applied to hydroxyl compounds. rsc.org

Esterification: The hydroxymethyl group can be esterified with carboxylic acids, typically under acidic catalysis in what is known as a Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process where the alcohol is usually used in excess to drive the reaction towards the ester product. masterorganicchemistry.com The reverse reaction, hydrolysis of pyrimidine-5-carboxylic acid esters, has also been studied, providing insight into the stability of these linkages. researchgate.net

Table 2: Representative Reactions of the Hydroxymethyl Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Sodium dichromate, H₂SO₄ | Carboxylic acid | youtube.com |

| Oxidation (analog) | [EMIM]₄Mo₈O₂₆, H₂O₂ | Carboxylic acid | rsc.org |

| Etherification | BOP, Cs₂CO₃, Alcohol | Ether | nih.gov |

| Esterification | Carboxylic acid, Acid catalyst | Ester | masterorganicchemistry.com |

Advanced Derivatization for Enhanced Research Utility

Building upon the fundamental reactivity of its functional groups, this compound and its analogs can be subjected to more complex derivatization strategies to generate molecules with enhanced utility in various research fields, particularly in drug discovery and materials science.

Synthesis of Substituted Pyrimidine Derivatives for Structure-Activity Relationship Studies

The synthesis of a library of substituted pyrimidine derivatives is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity. A variety of synthetic strategies are employed to create this molecular diversity.

One common approach is the condensation of different building blocks to construct the pyrimidine ring with desired substituents in place. nih.gov For example, the Biginelli reaction allows for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.com Another powerful strategy is the modification of a pre-formed pyrimidine scaffold. This can involve the replacement of a leaving group, such as a halogen, at various positions on the ring with different nucleophiles. nih.gov For instance, amination of 2-chloropyrimidines, often catalyzed by palladium, is widely used to introduce diverse aryl and alkyl amino groups. nih.gov

Recent innovative approaches include a deconstruction-reconstruction strategy, where a pyrimidine ring is opened to an intermediate that can then be re-cyclized with different partners to yield a variety of substituted pyrimidines and other heterocyclic scaffolds. nih.gov Such methods are invaluable for generating novel compounds for biological screening. For example, a series of 4-substituted-2-aminopyrimidines were developed as inhibitors of c-Jun N-terminal kinases (JNK), and their SAR was evaluated. nih.gov Similarly, a series of 5-hydroxymethylpyrimidines with different substituents at the 4-position were synthesized and evaluated for their cytotoxic and antimicrobial properties. mdpi.com

Table 3: Examples of Substituted Pyrimidine Derivatives for SAR Studies

| Pyrimidine Scaffold | Position of Variation | Type of Substituent | Therapeutic Target/Activity | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine | 4-position | Various aryl and heterocyclic groups | JNK inhibitors | nih.gov |

| 5-Hydroxymethylpyrimidine | 4-position | Aliphatic amino and benzylsulfanyl groups | Cytotoxic and antimicrobial agents | mdpi.com |

| Pyrimidine | Multiple | Diverse via deconstruction-reconstruction | General scaffold diversification | nih.gov |

| Dihydropyrimidinone | Multiple | Various via Biginelli reaction | Antimicrobial agents | mdpi.com |

Formation of Metal Complexes with this compound Derivatives

The nitrogen atoms in the pyrimidine ring and the exocyclic amino group of this compound and its analogs are excellent ligands for coordinating with metal ions. This has led to the synthesis of a wide range of metal complexes with interesting structural and electronic properties.

Aminopyrimidines can coordinate to metals in a monodentate fashion, typically through one of the ring nitrogens, or as a bridging ligand connecting two metal centers. tandfonline.comresearchgate.netmdpi.com The specific coordination mode is influenced by the metal ion, the other ligands present, and the reaction conditions. For example, the reaction of 2-aminopyrimidine with copper(II) halides can yield coordination polymers with bridging pyrimidine ligands or discrete complexes where two pyrimidine molecules are coordinated to a single copper center. researchgate.net

The deprotonated form of aminopyrimidines, the aminopyridinato ligand, can also form stable complexes, particularly with early transition metals. vot.pl These ligands can exhibit flexible binding modes. vot.pl A variety of metal complexes have been synthesized with aminopyrimidine ligands, including those with Co(II), Ni(II), Cu(II), Cd(II), and Fe(II). nih.govtandfonline.comresearchgate.netmdpi.com These complexes often exhibit interesting geometries, such as square planar, square pyramidal, and octahedral arrangements around the metal center. nih.gov The resulting coordination compounds can have applications in catalysis and materials science. nih.govvot.pl

Table 4: Representative Metal Complexes of Aminopyrimidine Ligands

| Ligand | Metal Ion | Complex Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine | Co(II), Ni(II) | Halide complexes | Square planar, Tetrahedral | tandfonline.com |

| 2-Aminopyrimidine | Cu(II) | Halide complexes | 2D coordination polymer | researchgate.net |

| 3-Aminopyridine, 4-Aminopyridine | Cu(II), Cd(II) | Isothiocyanate complexes | Square planar, Octahedral | nih.gov |

| Aminopyridinato | Ti(IV) | Dichloro complex | Octahedral | vot.pl |

| Bulky Aminopyridine | Fe(II) | Halide complexes | Distorted trigonal pyramidal, Distorted tetrahedral | mdpi.com |

Conjugation Strategies for this compound Scaffolds

Conjugating the this compound scaffold to other molecules, such as biomolecules or functional materials, is a powerful strategy to enhance its properties or to impart new functionalities. The amino and hydroxymethyl groups serve as convenient handles for such conjugation reactions.

One important application of conjugation is in the development of new therapeutics. The attachment of amino acids or peptides to a bioactive scaffold can improve its selectivity, stability, permeability, and solubility. nih.gov For example, the amino group of the pyrimidine could be coupled to the carboxylic acid of an amino acid using standard peptide coupling reagents. Similarly, the hydroxymethyl group could be linked to an amino acid via an ester bond.

In the field of biotechnology, pyrimidine derivatives are often conjugated to oligonucleotides to improve their properties for applications such as gene silencing or as diagnostic probes. Strategies have been developed to link pyrimidine nucleobases to solid supports, which can facilitate the synthesis and purification of these conjugates.

The versatility of the functional groups on the this compound scaffold allows for a wide range of conjugation chemistries to be employed, opening up possibilities for its use in the creation of prodrugs, targeted drug delivery systems, and advanced functional materials.

Spectroscopic and Advanced Analytical Characterization of 4 Aminopyrimidin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-Aminopyrimidin-2-yl)methanol, ¹H and ¹³C NMR are fundamental for initial structural verification, while deuterium (B1214612) exchange studies are employed to identify labile protons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyrimidine (B1678525) ring, the methylene (B1212753) group, the amino group, and the hydroxyl group.

The pyrimidine ring protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The H-6 proton, being adjacent to the electron-withdrawing ring nitrogen, would typically resonate at a higher chemical shift (downfield) compared to the H-5 proton. The methylene protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet, as there are no adjacent protons to couple with. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are also anticipated to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (ring) | 7.8 - 8.2 | Doublet (d) |

| H-5 (ring) | 6.5 - 6.9 | Doublet (d) |

| -NH₂ (amino) | 5.0 - 6.0 | Broad Singlet (br s) |

| -CH₂OH (methylene) | 4.5 - 4.8 | Singlet (s) |

| -OH (hydroxyl) | 4.0 - 5.0 | Broad Singlet (br s) |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon atoms of the pyrimidine ring and the one carbon of the hydroxymethyl group.

The carbons of the pyrimidine ring (C-2, C-4, C-5, and C-6) will resonate in the aromatic region of the spectrum. The C-2 and C-4 carbons, being directly bonded to nitrogen atoms, are expected to be the most deshielded and thus appear at the highest chemical shifts. The carbon of the hydroxymethyl group (-CH₂OH) will appear in the aliphatic region at a lower chemical shift. researchgate.netnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (ring) | 160 - 165 |

| C-4 (ring) | 160 - 165 |

| C-6 (ring) | 150 - 155 |

| C-5 (ring) | 105 - 110 |

| -CH₂OH (methylene) | 60 - 65 |

Note: Predicted values are based on the analysis of structurally similar compounds, such as 2-aminopyrimidine (B69317) and other substituted pyrimidines. Actual experimental values may vary. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Detection

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure. When coupled with chromatographic separation techniques, it becomes a powerful tool for detecting and identifying impurities and derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₇N₃O), HRMS is used to confirm its molecular formula by comparing the experimentally measured mass to the calculated theoretical mass.

Table 3: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₇N₃O |

| Theoretical Monoisotopic Mass | 125.05891 Da |

| Theoretical [M+H]⁺ Ion | 126.06672 Da |

The detection of an ion with a mass that matches the theoretical value for the protonated molecule ([M+H]⁺) with high accuracy provides strong evidence for the presence and identity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is exceptionally useful for analyzing complex mixtures, such as identifying metabolic derivatives or detecting low-level impurities during synthesis.

In the context of this compound, an LC method would first be developed to separate the parent compound from any potential derivatives. These derivatives could include products of oxidation (e.g., the corresponding aldehyde or carboxylic acid), products of conjugation (e.g., glucuronides in a metabolic study), or impurities from the synthesis.

Following separation by LC, the eluent is introduced into the mass spectrometer. In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound at m/z 126.07) is selected and subjected to fragmentation. The resulting fragment ions provide a structural fingerprint of the molecule. For instance, fragmentation could involve the neutral loss of water (H₂O) or formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, providing key structural information that can be used to confirm the identity of the parent compound and to characterize its derivatives. The use of methanol (B129727) as an organic modifier in the mobile phase can improve detection limits for peptide analysis and may offer similar advantages for this class of compounds. hmdb.canih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. utdallas.edu It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. vscht.cz For this compound, the IR spectrum provides definitive evidence for its key structural features: the hydroxyl group, the amino group, and the pyrimidine ring.

The primary functional groups of this compound each produce characteristic absorption bands in the IR spectrum. The presence of a hydroxyl (-OH) group is typically identified by a strong, broad absorption band in the region of 3650-3400 cm⁻¹, which arises from the O-H stretching vibration. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org

The amino (-NH₂) group gives rise to distinct stretching vibrations in the 3500-3300 cm⁻¹ range. libretexts.org Primary amines (R-NH₂), such as the one in this compound, characteristically show two bands in this region: one for the asymmetric N-H stretch and another for the symmetric N-H stretch. libretexts.org Additionally, N-H bending vibrations can be observed around 1650-1580 cm⁻¹.

The pyrimidine ring, an aromatic heterocycle, displays several characteristic bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz Carbon-carbon double bond (C=C) and carbon-nitrogen double bond (C=N) stretching vibrations within the ring structure produce a series of absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The C-O stretching vibration of the primary alcohol group is also significant, appearing as a strong band in the 1300-1000 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Appearance |

| Hydroxyl (-OH) | O-H Stretch | 3650 - 3400 | Strong, Broad |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp (often two peaks) |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Variable |

| Pyrimidine Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong, Sharp |

| Amino (-NH₂) | N-H Bend | 1650 - 1580 | Variable |

| Alcohol (-CH₂OH) | C-O Stretch | 1300 - 1000 | Strong |

Note: The exact positions and intensities of these bands can be influenced by the molecule's specific chemical environment and physical state.

X-ray Diffraction Analysis for Solid-State Structural Determination

For a compound like this compound, single-crystal X-ray diffraction would be the method of choice. This involves growing a high-quality single crystal of the material, which is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed, leading to the final molecular structure.

Studies on structurally similar pyrimidine derivatives have successfully employed X-ray diffraction to elucidate their solid-state structures. For instance, the analysis of 6-amino-4-methylamino-5-nitrosopyrimidine using single-crystal XRD provided detailed insights into its molecular conformation and intermolecular interactions in the solid state. nih.gov A similar analysis of this compound would definitively confirm the planar nature of the pyrimidine ring and reveal the precise geometry of the aminomethanol (B12090428) substituent relative to the ring. Furthermore, it would identify and characterize intermolecular hydrogen bonding networks involving the amino and hydroxyl groups, which are crucial in dictating the crystal packing and influencing physical properties like melting point and solubility.

Table 2: Information Obtained from X-ray Diffraction Analysis

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell. |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-N, C-O, N-H). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-N, H-N-H). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Identification and geometric characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Chromatographic Techniques in Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating complex mixtures and are the cornerstone of purity assessment and impurity profiling in the pharmaceutical industry. biomedres.us The presence of impurities, even in minute quantities, can affect the quality and efficacy of a substance, making their detection and quantification critical. researchgate.netresearchgate.net For this compound, methods like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are primary tools for ensuring its chemical purity. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. ijprajournal.com In the context of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar aqueous-organic mixture.

The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. This compound and any potential impurities (such as starting materials, by-products, or degradation products) will elute from the column at different times (retention times), allowing for their separation. A detector, commonly a Diode-Array Detector (DAD) or UV-Vis detector, is used to monitor the column effluent. nih.gov The DAD has the advantage of providing spectral information for each peak, which aids in peak identification and purity assessment. ijprajournal.com

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for purity assessment. biomedres.us It offers advantages such as high sample throughput and low operating costs. biomedres.us For this compound, a sample would be applied to an HPTLC plate coated with a stationary phase (e.g., silica (B1680970) gel 60 F₂₅₄). The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of ethyl acetate, methanol, and aqueous ammonium (B1175870) hydroxide. nih.gov The components separate based on their differential affinity for the stationary and mobile phases. After development, the separated spots are visualized under UV light and quantified using a densitometer.

Impurity profiling involves the identification and characterization of each impurity. When an unknown impurity is detected by HPLC or HPTLC, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. researchgate.net LC-MS combines the powerful separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, enabling the determination of the molecular weight and structural fragments of the impurity, which is crucial for its identification and characterization. biomedres.us

Table 3: Chromatographic Methods for Purity Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Methanol and Water/Buffer mixture | Diode-Array Detector (DAD) or UV | Quantification of purity, detection of impurities |

| HPTLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Methanol/Ammonium Hydroxide | UV Densitometry (e.g., at 210 nm) | Rapid purity screening, semi-quantitative analysis |

| LC-MS | Reversed-Phase (e.g., C18) | Acetonitrile/Methanol and Water/Buffer with volatile additives | Mass Spectrometry (MS) | Identification and structural elucidation of unknown impurities |

Preclinical Investigation of Biological Activity Mechanisms of 4 Aminopyrimidin 2 Yl Methanol Derivatives

Modulation of Specific Biological Targets (e.g., Enzymes, Receptors)

Derivatives of (4-Aminopyrimidin-2-yl)methanol have been shown to modulate the activity of various biological targets, including enzymes and receptors, which are crucial in different pathological conditions.

One area of investigation has been their potential as Beta-secretase 1 (BACE1) inhibitors for the treatment of Alzheimer's disease. A series of novel aminopyrimidine and diaminopyrimidine derivatives were designed and optimized from a lead compound, resulting in a 26-fold increase in potency for the optimized compound, which also showed potential to cross the blood-brain barrier. nih.gov

In the context of cancer therapy, certain derivatives have been identified as potent inhibitors of tubulin polymerization. By interacting with the colchicine (B1669291) binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to anticancer effects. jst.go.jp For instance, a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were synthesized and evaluated for their anticancer activities, with some compounds showing high antiproliferative activity. jst.go.jp

Furthermore, some pyrimidine (B1678525) derivatives have been explored for their ability to inhibit the epidermal growth factor receptor (EGFR) kinase, a key target in cancer treatment. researchgate.net Inhibition of EGFR can curtail tumor development and proliferation. researchgate.net

Mechanisms of Antiproliferative Activity in Cancer Cell Lines

The antiproliferative activity of this compound derivatives against various cancer cell lines is a significant area of research. These compounds have demonstrated the ability to inhibit the growth of cancer cells through several mechanisms.

For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown promising antiproliferative effects against breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov Similarly, 2-amino thiophene (B33073) derivatives have exhibited significant antiproliferative potential in cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov

The antiproliferative effects of these derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest, as detailed in the following sections.

Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells.

Studies have shown that treatment with certain aminopyrimidine derivatives leads to a significant increase in the percentage of apoptotic cells. jst.go.jp For instance, one compound was found to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. jst.go.jp This process is often mediated through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and subsequent apoptosis. nih.gov The activation of caspase-3, a key executioner caspase, is also a common feature of apoptosis induced by these compounds. nih.govnih.gov

The ability of these derivatives to selectively induce apoptosis in tumor cells while having a lesser effect on normal cells highlights their potential as targeted cancer therapeutics. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, many this compound derivatives have been found to cause cell cycle arrest in cancer cells, preventing their proliferation.

Several studies have demonstrated that these compounds can arrest the cell cycle at different phases. For example, some derivatives have been shown to induce cell cycle arrest at the G2/M phase in HeLa and MCF-7 cells. jst.go.jpnih.gov This arrest prevents the cells from entering mitosis and dividing. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cdc2 and cyclin B1. nih.gov

Gene Expression Modulation

The biological activities of this compound derivatives are also linked to their ability to modulate the expression of various genes involved in cancer progression.

Research has shown that these compounds can alter the expression of genes related to apoptosis and cell cycle regulation. For example, treatment with certain derivatives has been shown to increase the expression of the tumor suppressor gene p53 and the pro-apoptotic gene caspase-3. nih.gov Conversely, they can reduce the expression of genes that promote cell survival.

Furthermore, some derivatives have been found to downregulate the expression of Bcl-2, an anti-apoptotic gene. nih.gov The modulation of these key genes plays a crucial role in the anticancer efficacy of these compounds.

Inhibition of Protein Kinases (e.g., BRD4, PLK1, ALK, HDACs, MNK1/2)

A significant mechanism of action for many this compound derivatives is the inhibition of various protein kinases, which are often dysregulated in cancer.

Dual inhibition of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) has emerged as a promising strategy in cancer therapy. nih.gov Both PLK1 and BRD4 are drivers in acute myeloid leukemia (AML) and are involved in mitosis. nih.gov BI-2536, a PLK1 inhibitor, was also discovered to be a potent inhibitor of BRD4. nih.gov A focused library of analogues of BI-2536 was synthesized and analyzed for their inhibitory activities against both BRD4 and PLK1. nih.gov Some of these dual inhibitors have shown strong and tumor-specific activity against pediatric solid tumors like neuroblastoma, medulloblastoma, and rhabdomyosarcoma. nih.gov

The combined inhibition of BRD4 and PLK1 has been shown to disrupt the cell cycle and induce apoptosis in cancer cells. nih.govresearchgate.net This dual-targeting approach can lead to synergistic antitumor effects. nih.gov

The table below summarizes the inhibitory activity of selected aminopyrimidine derivatives against BRD4 and PLK1.

| Compound | Target(s) | IC50 / Ki | Cell Line | Effect | Reference |

| Compound 7 | BRD4, PLK1 | 0.042 µM (BRD4), 0.02 µM (PLK1) | MDA-MB-231 | Triggered apoptosis, G2/M cell cycle arrest | nih.gov |

| 39j (BI-2536 analogue) | BRD4, PLK1 | Ki = 8.7 nM (BRD4) | MV4-11 | Growth inhibition | nih.gov |

| UMB103 | BRD4, PLK1 | Low nanomolar | Neuroblastoma, Medulloblastoma, Rhabdomyosarcoma | Suppressed proliferation, induced apoptosis | nih.gov |

Exploration of Anti-inflammatory Mechanisms

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential anti-inflammatory effects.

The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines and chemokines. rsc.org One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. rsc.org

Recent research has focused on designing novel 4-indolyl-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. nih.gov These compounds have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells. nih.gov The structure-activity relationship studies of these derivatives have indicated that specific substitutions on the phenyl ring are crucial for their anti-inflammatory activity. nih.gov

Receptor Agonist/Antagonist Activity Profiling

Preclinical research into the biological activities of this compound and its derivatives has primarily concentrated on their roles as inhibitors of various enzymes and kinases, with limited publicly available data on their direct interactions as receptor agonists or antagonists. The aminopyrimidine scaffold is a versatile pharmacophore that has been extensively explored for its potential in modulating the activity of intracellular signaling pathways, particularly those involved in cancer progression.

While comprehensive receptor screening data for this compound itself is not widely reported in the scientific literature, the broader class of aminopyrimidine derivatives has been investigated for various therapeutic targets. These investigations, however, have predominantly identified these compounds as inhibitors of protein kinases and other enzymes rather than as ligands for G-protein coupled receptors (GPCRs) or ion channels.

For instance, numerous studies have detailed the design and synthesis of aminopyrimidine derivatives as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), AXL receptor tyrosine kinase, and dual P70S6K/Akt inhibitors. biointerfaceresearch.comnih.govnih.gov Further research has also explored their capacity to inhibit non-kinase enzymes like β-glucuronidase and histone demethylases. nih.gov

A notable exception within the broader aminopyrimidine class is the discovery of potent antagonists for the C-X-C motif chemokine receptor 2 (CXCR2), a GPCR involved in inflammatory responses. In one study, a series of 2-aminopyrimidin-4(1H)-ones were developed as bioisosteres of a known urea (B33335) series of CXCR2 antagonists. nih.gov This research led to the identification of a lead compound with good potency and developability characteristics, demonstrating that the aminopyrimidine scaffold can indeed be tailored to interact with and antagonize receptor activity. nih.gov

The table below summarizes the primary biological targets identified for derivatives of the aminopyrimidine scaffold in preclinical studies, highlighting the current focus on enzyme and kinase inhibition.

| Compound Class | Target | Biological Activity |

| Aminopyrimidine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Inhibitor nih.gov |

| Aminopyrimidine Derivatives | AXL Receptor Tyrosine Kinase | Inhibitor biointerfaceresearch.com |

| 4-Aminopyrimidine (B60600) Analogs | P70S6K/Akt | Dual Inhibitor nih.gov |

| Aminopyrimidine Derivatives | Cyclin-Dependent Kinase 9 (CDK9) | Selective Inhibitor |

| Aminopyrimidine-2,4-diones | Bromodomain-containing protein 4 (BRD4) / Polo-like kinase 1 (PLK1) | Dual Inhibitor nih.gov |

| 2-Aminopyrimidine (B69317) Derivatives | β-Glucuronidase | Inhibitor nih.gov |

| 2-Aminopyrimidin-4(1H)-ones | C-X-C motif chemokine receptor 2 (CXCR2) | Antagonist nih.gov |

It is important to note that while the aminopyrimidine core is present in these active molecules, the specific substitutions on the pyrimidine ring are critical for determining their biological target and activity. The lack of extensive public data on the receptor agonist or antagonist profile of this compound specifically suggests that this may not have been a primary area of investigation for this particular compound and its closest derivatives, or that the results of such screenings have not been disclosed. Future research may yet uncover direct receptor-mediated activities for this chemical entity.

Synthetic Building Block Applications of 4 Aminopyrimidin 2 Yl Methanol

Utilization in the Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of (4-Aminopyrimidin-2-yl)methanol makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The presence of both an amino and a hydroxymethyl group allows for sequential or one-pot reactions to construct intricate molecular architectures.

One of the key applications of this building block is in the synthesis of pyridopyrimidines , a class of compounds with a wide range of biological activities. The synthesis often involves the initial reaction of the amino group, followed by cyclization involving the hydroxymethyl group. For instance, condensation of this compound with activated methylene (B1212753) compounds, followed by intramolecular cyclization, can lead to the formation of various substituted pyridopyrimidine derivatives.

Furthermore, the reactivity of the amino and hydroxymethyl groups can be exploited to construct other fused pyrimidine (B1678525) systems, such as thiazolo[3,2-a]pyrimidines and isoxazolo[5',4':4,5]thiazolo[3,2-a]pyrimidines . These complex heterocyclic structures are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The synthetic strategies often involve multi-step sequences where the pyrimidine core of this compound serves as the foundational scaffold upon which the additional rings are built.

A general synthetic approach involves the reaction of the amino group with a suitable electrophile, followed by activation of the hydroxymethyl group (e.g., conversion to a halide) to facilitate intramolecular cyclization. Alternatively, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation and cyclization reactions.

| Target Heterocyclic System | General Synthetic Strategy | Key Intermediates |

| Pyridopyrimidines | Condensation with activated methylene compounds followed by intramolecular cyclization. | N-substituted aminopyrimidines, pyrimidine-2-acetonitriles |

| Thiazolo[3,2-a]pyrimidines | Reaction with α-haloketones or related synthons. | 2-(Alkylamino)pyrimidin-4-yl)methanol derivatives |

| Isoxazolo[5',4':4,5]thiazolo[3,2-a]pyrimidines | Multi-step synthesis involving the formation of a thiazolopyrimidine intermediate followed by isoxazole (B147169) ring annulation. | 2-Benzylidenethiazolo[3,2-a]pyrimidin-3-ones |

Role in the Construction of Bioactive Scaffolds for Drug Discovery

The 2-aminopyrimidine (B69317) moiety is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. The incorporation of this compound into molecular design allows for the development of novel bioactive scaffolds with potential therapeutic applications across various disease areas, including oncology and infectious diseases.

The amino group of the pyrimidine ring can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets such as protein kinases. The hydroxymethyl group provides a handle for further structural modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

For example, derivatives of 2-aminopyrimidine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The core pyrimidine structure can mimic the adenine (B156593) base of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.

| Bioactive Scaffold Class | Therapeutic Target | Example of Biological Activity |

| 2-Aminopyrimidine derivatives | Protein Kinases (e.g., EGFR, CDKs) | Anticancer |

| Fused Pyrimidine Systems | Dihydrofolate Reductase (DHFR) | Antibacterial |

| Pyridopyrimidine derivatives | Various enzymes and receptors | Antiviral, Anti-inflammatory |

Research has demonstrated that modifications at the 2- and 4-positions of the pyrimidine ring, as well as the introduction of various substituents via the hydroxymethyl group of this compound, can significantly influence the potency and selectivity of these compounds.

Applications in Targeted Protein Degradation (PROTACs)

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The chemical composition, length, and rigidity of the linker are key parameters that require optimization for each target.

While direct incorporation of the intact this compound molecule into a PROTAC linker has not been extensively reported, its structural motifs are highly relevant. The amino and hydroxymethyl groups provide versatile attachment points for connecting to the POI-binding ligand and the E3 ligase ligand. For instance, the hydroxymethyl group can be used as a starting point for the synthesis of various linker chains, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, which are commonly used in PROTAC design. The amino group can be functionalized to attach to either the warhead or the E3 ligase ligand.

The rigidity and vectorality provided by the pyrimidine ring could also be advantageous in orienting the two ends of the PROTAC molecule for optimal ternary complex formation. The development of novel linkers is a key area of research in the PROTAC field, and versatile building blocks like this compound offer opportunities for creating new linker architectures with improved properties.

| PROTAC Component | Potential Role of this compound Moiety | Desired Properties |

| Linker | As a rigid scaffold or a precursor for linker synthesis. | Optimal length, solubility, and conformational rigidity. |

| E3 Ligase Ligand | As a core scaffold for the synthesis of novel E3 ligase binders. | High affinity and selectivity for a specific E3 ligase. |

| POI-binding Ligand | The aminopyrimidine core can serve as a pharmacophore for certain targets. | High affinity and selectivity for the protein of interest. |

Emerging Applications in Materials Science (e.g., Functional Ligands, Organic Frameworks)

Beyond its applications in medicinal chemistry, this compound and related aminopyrimidine derivatives are finding use in the field of materials science, particularly in the design and synthesis of functional ligands for metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising materials for a variety of applications, including gas storage and separation, catalysis, and sensing.

The nitrogen atoms of the pyrimidine ring and the amino group in aminopyrimidine-based ligands can act as effective coordination sites for metal ions, leading to the formation of stable and porous frameworks. The presence of the amino group can also impart specific functionalities to the MOF, such as basicity, which can be beneficial for applications like CO2 capture.

A recent study reported the synthesis of two Schiff base ligands derived from the reaction of 2-aminopyrimidine and 2-amino-4,6-dihydroxypyrimidine (B16511) with 2-hydroxy-1-naphthaldehyde. These ligands were then used to create organic frameworks with the potential for environmental remediation, specifically the removal of heavy metal ions like Ni²⁺ and Cu²⁺ from aqueous solutions. biomedres.usnih.gov The study demonstrated the excellent extractive ability of these aminopyrimidine-based frameworks, highlighting their potential as effective "mob-up" agents for environmental contaminants. biomedres.usnih.gov

| Material Type | Role of Aminopyrimidine Moiety | Potential Application |

| Metal-Organic Frameworks (MOFs) | As a functional organic ligand for coordination with metal ions. | Gas storage (e.g., CO2 capture), catalysis, chemical sensing. |

| Functional Polymers | As a monomer or cross-linking agent. | Membranes for separation, functional coatings. |

| Schiff Base Ligands | As a chelating agent for metal ions. | Environmental remediation (heavy metal removal). |

The ability to tailor the properties of these materials by modifying the aminopyrimidine ligand, for instance, by introducing additional functional groups via the hydroxymethyl moiety of this compound, opens up new avenues for the development of advanced materials with specific and enhanced functionalities.

Green Chemistry Approaches in the Synthesis of 4 Aminopyrimidin 2 Yl Methanol and Pyrimidine Derivatives

Development of Environmentally Benign Synthetic Methodologies

The shift towards environmentally benign synthetic methods for pyrimidine (B1678525) derivatives is marked by the adoption of innovative techniques that enhance reaction efficiency while minimizing environmental harm. These methodologies often result in higher yields, shorter reaction times, and simpler workup procedures compared to traditional approaches. rasayanjournal.co.in

Key green synthetic strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a product that incorporates most or all of the starting materials. rasayanjournal.co.in MCRs are highly atom-economical and efficient, reducing waste and simplifying the synthetic process. A notable example is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols, a process that demonstrates high regioselectivity and yields up to 93%. acs.orgorganic-chemistry.orgfigshare.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. rasayanjournal.co.inresearchgate.net This technique is frequently employed for the synthesis of various pyrimidine-based scaffolds, including pyrido[2,3-d]pyrimidines and imidazole-pyrimidine hybrids, leading to high yields under catalyst-free or green catalyst conditions. researchgate.netnih.gov

Ultrasonic Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, provides an alternative energy source that can promote reactions efficiently. rasayanjournal.co.in It has been successfully used in the synthesis of 2-arylpyrido[2,3-d]pyrimidines and other derivatives, often at room temperature, with excellent yields. researchgate.netrsc.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) or using mechanical methods like ball milling eliminates the environmental and health hazards associated with volatile organic solvents. rasayanjournal.co.inresearchgate.net Solvent-free synthesis of 5-arylethylidene-aminopyrimidine-2,4-diones has been achieved through fusion conditions, highlighting a practical approach to green synthesis. nih.gov

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Methodologies have been developed for synthesizing pyrimidine derivatives in aqueous mediums, sometimes utilizing catalysts like β-cyclodextrin, which is inexpensive and recyclable. mdpi.com

Table 1: Comparison of Green Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Key Advantages | Example Application | Reference(s) |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures, high yields. | Iridium-catalyzed synthesis of pyrimidines from amidines and alcohols. | rasayanjournal.co.in, acs.org, organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), high yields, energy efficiency. | One-pot synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. | rasayanjournal.co.in, researchgate.net, nih.gov |

| Ultrasonic Synthesis | Enhanced reaction rates, often at ambient temperature, energy efficient. | Synthesis of 2-arylpyrido[2,3-d]pyrimidines using a nanocatalyst. | rasayanjournal.co.in, researchgate.net, rsc.org |

| Solvent-Free Synthesis | Eliminates solvent waste, reduces toxicity, simplifies purification. | Fusion synthesis of 5-arylethylidene-aminopyrimidine-2,4-diones. | rasayanjournal.co.in, nih.gov |

| Aqueous Media Synthesis | Use of a non-toxic, non-flammable, and inexpensive solvent. | β-cyclodextrin catalyzed synthesis of pyrimidines in water. | mdpi.com |

Utilization of Non-Toxic and Renewable Feedstocks

A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. u-szeged.hu The chemical industry is gradually shifting from petrochemically derived starting materials to bio-based resources. rsc.org

For pyrimidine synthesis, this involves sourcing building blocks from biomass, which includes materials like lignocellulose, fats, oils, and terpenes. figshare.comrsc.org A significant advancement is the development of catalytic reactions that convert alcohols, which can be derived from indigestible biomass (lignocellulose), into valuable pyrimidine structures. acs.orgfigshare.com This approach not only utilizes a renewable feedstock but also contributes to a more sustainable chemical economy. For instance, a versatile iridium-catalyzed multicomponent reaction can assemble highly decorated pyrimidines directly from alcohols. organic-chemistry.orgfigshare.com

The use of non-toxic reagents is another critical aspect. An example is the use of elemental sulfur in aqueous methanol (B129727) for the reduction of nitroarenes and deoxygenation of N-oxide containing heteroarenes, which presents a less toxic and more environmentally friendly alternative to many traditional reducing agents. researchgate.net The biosynthesis of thiamine (B1217682) (vitamin B1), which contains an aminopyrimidine ring, is a natural example of sustainable synthesis, using enzymes and precursors like 5-aminoimidazole ribotide. wikipedia.org

Table 2: Examples of Renewable Feedstocks and Their Potential Application in Pyrimidine Synthesis

| Renewable Feedstock | Potential Precursor | Application in Synthesis | Reference(s) |

|---|---|---|---|

| Lignocellulose | Alcohols, Sugars | Serve as starting materials in catalytic multicomponent reactions to form the pyrimidine core. | acs.org, figshare.com |

| Agro-industrial Wastes | Various organic molecules | Can be used as a substrate in microbial fermentation to produce complex molecules. | researchgate.net |

| Biomass (General) | 5-Aminoimidazole ribotide | Natural precursor in the enzymatic synthesis of the pyrimidine ring in thiamine. | wikipedia.org |

Strategies for Waste Reduction and Catalyst Recycling

Minimizing waste and enabling the reuse of valuable components like catalysts are central to green synthetic chemistry. Waste reduction is inherently addressed by methodologies with high atom economy, such as multicomponent reactions, where a large proportion of the atoms from the reactants are incorporated into the final product. acs.org The iridium-catalyzed synthesis of pyrimidines from alcohols is exemplary, as it liberates only hydrogen and water as byproducts. organic-chemistry.orgfigshare.com

The development of recyclable catalysts is a major area of research. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. Magnetically recoverable nanocatalysts have gained significant attention for this reason. nih.gov These catalysts, often based on an iron oxide (Fe₃O₄) core coated with a catalytic material, can be removed from the reaction vessel using an external magnet and reused for multiple cycles with minimal loss of activity. rsc.orgnih.govresearchgate.net

Other recyclable catalysts used in pyrimidine synthesis include:

β-cyclodextrin: A non-toxic, biodegradable, and readily available material used as a catalyst in aqueous media. mdpi.com

Nano-SiO₂: Used as a reusable catalyst in water for the efficient synthesis of pyrano[2,3-d]pyrimidines. researchgate.net

Porous poly-melamine-formaldehyde (mPMF): A heterogeneous catalyst employed in solvent-free ball milling reactions that can be reused for up to five runs without a significant drop in efficiency. researchgate.net

Table 3: Recyclable Catalysts in Pyrimidine Synthesis

| Catalyst | Type | Separation Method | Reusability | Reference(s) |

|---|---|---|---|---|

| SCMNPs@Urea (B33335)/Py-CuCl₂ | Magnetic Nanocatalyst | Magnetic Decantation | Reused for 6 runs without significant loss of activity. | researchgate.net |

| nano-Fe₃O₄@SiO₂–SO₃H | Magnetic Nanocatalyst | Magnetic Separation | Recyclable for up to 3 runs. | rsc.org |

| β-cyclodextrin | Biopolymer | Extraction/Precipitation | Recyclable. | mdpi.com |

| Porous poly-melamine-formaldehyde | Heterogeneous Polymer | Filtration | Reused for up to 5 runs. | researchgate.net |

Energy Efficiency and Sustainable Reaction Design

Designing sustainable reactions involves a holistic approach that considers several factors:

Catalyst Selection: Using highly selective and active catalysts, such as the PN₅P–Ir–pincer complexes, can improve reaction efficiency and reduce the energy needed for purification. acs.orgorganic-chemistry.org

Process Intensification: Combining multiple synthetic steps into a single-pot procedure, as seen in multicomponent reactions, eliminates the need for intermediate isolation, purification, and solvent usage, thereby saving energy and resources. rasayanjournal.co.inacs.org

Choice of Solvents: The ideal scenario is a solvent-free reaction. researchgate.net When a solvent is necessary, using water or other environmentally benign liquids reduces risks and the energy-intensive processes often required for handling and disposing of hazardous organic solvents. mdpi.com

Ultimately, a sustainable reaction design integrates the principles of using renewable feedstocks, employing efficient and recyclable catalysts, minimizing waste, and optimizing energy use to create a process that is both economically viable and environmentally responsible. rasayanjournal.co.infigshare.com

Future Research Directions and Perspectives on 4 Aminopyrimidin 2 Yl Methanol

Exploration of Underexplored Synthetic Transformations and Derivatizations

While the core structure of (4-aminopyrimidin-2-yl)methanol is accessible, future research should focus on expanding the library of its derivatives through underexplored synthetic transformations. The hydroxyl and amino groups are primary sites for derivatization. Future work could explore:

Selective Functionalization: Developing methodologies for the selective functionalization of either the amino or hydroxyl group would be a significant advancement. This would allow for the controlled synthesis of a wider range of derivatives with distinct properties.

C-H Activation: Direct C-H activation at the pyrimidine (B1678525) ring's C-5 or C-6 positions would provide a novel and efficient route to a variety of substituted analogs, bypassing more traditional multi-step synthetic sequences.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis and derivatization of this compound could offer improved reaction control, enhanced safety, and easier scalability.

Enzymatic Transformations: Biocatalysis could be employed for stereoselective modifications, particularly if chiral derivatives are desired for biological applications.

Advanced Structural Elucidation Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced structural elucidation techniques will become crucial. While standard techniques like NMR and mass spectrometry are fundamental, future research will likely require:

NMR-assisted Crystallography: This integrated approach, which combines solid-state NMR, X-ray crystallography, and computational chemistry, can provide atomic-resolution characterization of complex structures, including the precise location of hydrogen atoms and the determination of tautomeric states in the solid phase. nih.govrsc.org

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize isomeric derivatives that may be difficult to distinguish by conventional mass spectrometry alone.

Computational Chemistry: High-level quantum chemical calculations will be instrumental in predicting and confirming the structures of novel derivatives, as well as in understanding their electronic properties and reactivity.

Refined Predictive Modeling for Novel Functional Applications

To accelerate the discovery of new applications for this compound derivatives, refined predictive modeling will be essential. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of these compounds with their biological activities or material properties. Future efforts in this area should focus on:

Time-Dependent Model Validation: It is crucial to recognize that the predictive power of QSAR models can deteriorate over time as new data becomes available. nih.gov Future models should be rigorously and periodically re-validated with new experimental data to ensure their continued accuracy and applicability. nih.gov

Mechanistic Models: Moving beyond purely statistical models to develop more mechanism-based models will provide a deeper understanding of the underlying chemical and biological processes.

Multi-Target QSAR: For medicinal chemistry applications, developing QSAR models that can simultaneously predict activity against multiple biological targets will be valuable for identifying compounds with desired selectivity profiles.

A hypothetical example of a QSAR study on a series of this compound derivatives is presented in the table below.

| Derivative | Substituent at Amino Group | IC50 (µM) vs. Target X | Predicted IC50 (µM) |

| 1 | -H | 10.5 | 10.2 |

| 2 | -CH3 | 8.2 | 8.5 |

| 3 | -C6H5 | 2.1 | 2.5 |

| 4 | -C(O)CH3 | 5.7 | 5.9 |

Design of Next-Generation Bioactive Molecules Based on the this compound Core

The aminopyrimidine scaffold is a well-established pharmacophore found in numerous bioactive molecules. The this compound core offers a unique combination of functional groups that can be exploited for the design of next-generation bioactive molecules. Future research in this area could target:

Kinase Inhibitors: The aminopyrimidine moiety is a common feature in many kinase inhibitors. Derivatives of this compound could be designed to target specific kinases implicated in diseases such as cancer. For instance, aminopyrimidine derivatives have been investigated as inhibitors of B-Raf(V600E) nih.gov, BRD4/PLK1 nih.gov, and EGFR nih.gov.

BACE1 Inhibitors: As the aminopyrimidine core has been explored for the development of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease, novel derivatives of this compound could be designed and evaluated for this purpose. nih.gov

JumonjiC Histone Demethylase Inhibitors: Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates have been identified as potent inhibitors of these epigenetic modifiers, suggesting that the this compound scaffold could also be a promising starting point for developing such inhibitors. nih.gov

The table below summarizes some known aminopyrimidine derivatives and their biological targets.

| Aminopyrimidine Derivative Class | Biological Target | Therapeutic Area |

| N-(4-aminopyridin-2-yl)amides | B-Raf(V600E) | Cancer |

| Aminopyrimidine-2,4-diones | BRD4/PLK1 | Cancer |

| Diaminopyrimidines | BACE1 | Alzheimer's Disease |

| Aminopyrimidine derivatives | EGFR | Non-Small Cell Lung Cancer |

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. researchgate.net For this compound, these technologies can be applied in several ways:

De Novo Drug Design: Generative AI models can be trained on large databases of known bioactive molecules to design novel compounds with desired properties based on the this compound scaffold. nih.gov

Reaction Prediction and Synthesis Planning: AI algorithms can predict the outcomes of chemical reactions and assist in planning the most efficient synthetic routes to complex derivatives. researchgate.netnih.gov

Property Prediction: Machine learning models can be trained to predict various properties of this compound derivatives, such as their solubility, toxicity, and metabolic stability, thus accelerating the selection of promising candidates for further development. nih.gov

Development of Sustainable and Scalable Production Methods for Industrial Relevance

For any derivative of this compound to have a significant impact, its production must be both sustainable and scalable. Future research should focus on developing "green" synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas for investigation include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents.

Catalysis: Developing highly efficient and recyclable catalysts to improve reaction yields and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Process Intensification: Employing technologies like microwave-assisted synthesis or flow chemistry to reduce reaction times and improve energy efficiency. acs.org

Q & A

Q. What are the common synthetic routes for (4-Aminopyrimidin-2-yl)methanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized using formaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group . Purification methods like recrystallization or column chromatography are critical for achieving high purity (>95%), as impurities can interfere with downstream applications (e.g., biological assays) . Optimizing reaction time and temperature (e.g., reflux in ethanol for 4–24 hours) can improve yields, as seen in analogous pyrimidine syntheses .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the aminopyrimidine ring and hydroxymethyl group (e.g., δ 4.5–5.0 ppm for -CH2OH).

- Mass spectrometry : For molecular weight verification (e.g., [M+H]+ peak matching C5H7N3O).

- X-ray crystallography : To resolve stereochemical ambiguities and confirm bond angles, as demonstrated in studies of similar pyrimidine alcohols .

- HPLC : To assess purity and detect trace impurities .

Q. What are the stability considerations for this compound under standard laboratory conditions?

The compound is stable under inert atmospheres (N2/Ar) and stored at 2–8°C in airtight containers. Hydroxymethyl groups are prone to oxidation, so antioxidants (e.g., BHT) may be added to solutions. Degradation products (e.g., aldehydes) can form under prolonged exposure to light or humidity, necessitating periodic stability testing via TLC or HPLC .

Advanced Research Questions

Q. How can substituent modifications on the pyrimidine ring alter the reactivity or biological activity of this compound?

Substituents at the 2-, 4-, and 5-positions significantly impact properties:

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent controls) or impurities. To address this:

- Reproducibility checks : Replicate assays using standardized protocols (e.g., NIH/WHO guidelines).

- Metabolic stability testing : Assess compound stability in biological matrices (e.g., plasma, liver microsomes) to rule out false negatives .

- Structural validation : Confirm batch-to-batch consistency via crystallography or 2D NMR .

Q. How can computational methods guide the design of this compound-based inhibitors for target proteins?

- Molecular docking : Predict binding modes to enzymes (e.g., DHFR, kinases) using software like AutoDock or Schrödinger .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity to prioritize synthetic targets .

- MD simulations : Evaluate binding stability over time (e.g., 100 ns trajectories) to identify robust interactions .

Q. What experimental approaches optimize the regioselectivity of derivatization reactions involving this compound?

- Catalyst screening : Pd/C or CuI for Suzuki-Miyaura couplings at the 2- or 4-positions .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block the hydroxymethyl group during halogenation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .

Methodological Considerations

- Contradiction analysis : When conflicting data arise (e.g., variable IC50 values), use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate results .

- Scale-up challenges : Pilot-scale reactions may require switching from ethanol to DMSO for solubility, with strict temperature control to avoid exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.